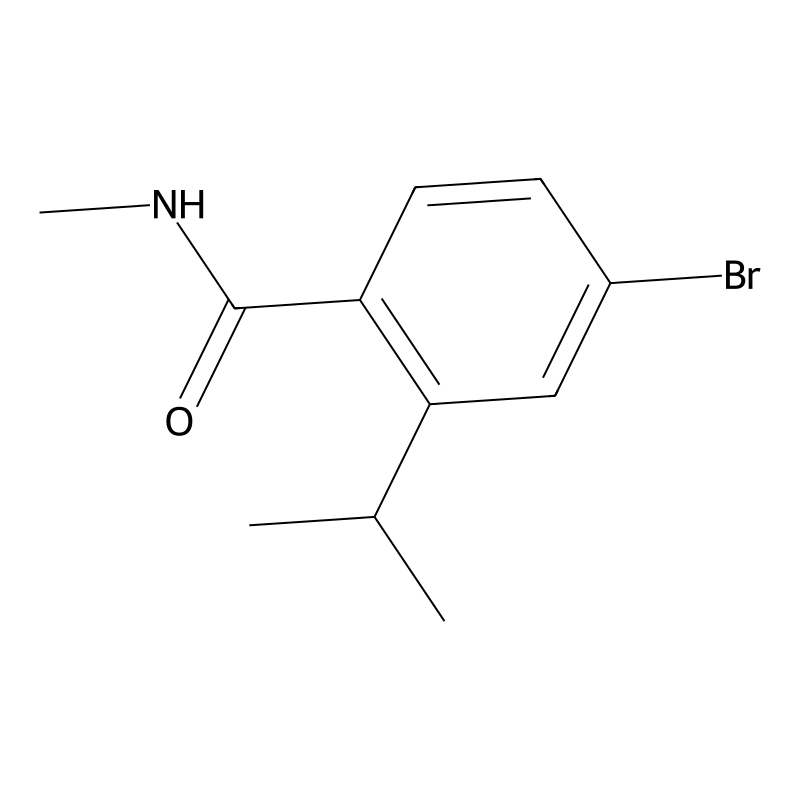

4-Bromo-2-isopropyl-N-methylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Bromo-2-isopropyl-N-methylbenzamide is an organic compound with the chemical formula C11H14BrN. It features a bromine atom at the para position relative to the amide group, along with an isopropyl group at the ortho position. This unique structure contributes to its chemical properties and potential biological activities. The compound is typically synthesized as a white crystalline solid, exhibiting low solubility in water but high solubility in organic solvents.

There is no current information regarding the mechanism of action of 4-bromo-2-isopropyl-N-methylbenzamide.

- The presence of bromine suggests potential irritation and should be handled with appropriate personal protective equipment.

- Amides can have varying toxicity profiles. Without specific data, it's best to handle the compound with caution and consult with a safety professional.

The chemical reactivity of 4-Bromo-2-isopropyl-N-methylbenzamide includes several key reactions:

- Substitution Reactions: The bromine atom can be substituted with various nucleophiles. For instance, reacting with sodium methoxide can replace the bromine with a methoxy group.

- Reduction Reactions: The compound can be reduced using lithium aluminum hydride to yield the corresponding amine.

- Oxidation Reactions: Oxidation with agents like potassium permanganate can introduce additional functional groups into the molecule.

These reactions typically occur in organic solvents such as dichloromethane and under varying temperatures, from room temperature to reflux conditions.

Research indicates that 4-Bromo-2-isopropyl-N-methylbenzamide may exhibit significant biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties, making it a candidate for further investigation in medicinal chemistry. Its mechanism of action likely involves interactions with specific molecular targets, including enzymes and receptors, which could modulate various biological pathways.

The synthesis of 4-Bromo-2-isopropyl-N-methylbenzamide generally follows these steps:

- Bromination: The precursor compound, 2-isopropylbenzamide, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide.

- Amide Formation: The resulting 4-bromo-2-isopropylbenzamide is then reacted with methylamine to form 4-Bromo-2-isopropyl-N-methylbenzamide.

Industrial synthesis may employ continuous flow reactors and automated systems to enhance yield and purity .

4-Bromo-2-isopropyl-N-methylbenzamide has diverse applications across various fields:

- Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.

- Biology: The compound is studied for its potential therapeutic effects, particularly in antimicrobial and anticancer research.

- Medicine: Ongoing research explores its applicability as a pharmaceutical agent.

- Industry: It is utilized in developing new materials and as a reagent in industrial processes.

Interaction studies on 4-Bromo-2-isopropyl-N-methylbenzamide focus on its biological interactions, especially concerning cancer and parasitic infections. These studies assess binding affinities, mechanisms of action, and potential side effects when interacting with biological systems. Understanding these interactions is crucial for evaluating the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 4-Bromo-2-isopropyl-N-methylbenzamide. Here are notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Bromo-N-methylbenzamide | 27466-83-7 | 0.85 |

| 4-Bromo-3-methyl-N-propan-2-ylbenzamide | Not available | 0.80 |

| 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 | 0.90 |

Uniqueness

What sets 4-Bromo-2-isopropyl-N-methylbenzamide apart from these similar compounds is its specific combination of bromine and isopropyl substituents, which significantly influence both its chemical reactivity and biological activity profiles compared to other derivatives.